

# In-Depth Technical Guide: Compound CAS 127988-22-1

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## Compound of Interest

Compound Name: 3-(1H-1,2,4-triazol-1-ylmethyl)aniline

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## Compound Identification

CAS Number: 127988-22-1 Chemical Name: **3-(1H-1,2,4-triazol-1-ylmethyl)aniline** Molecular Formula:  $C_9H_{10}N_4$  [1] Molecular Weight: 174.20 g/mol [1]

## Physicochemical Properties

A summary of the key physicochemical properties of **3-(1H-1,2,4-triazol-1-ylmethyl)aniline** is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.

Table 1: Physicochemical Properties of **3-(1H-1,2,4-triazol-1-ylmethyl)aniline**

Property	Value	Reference
Molecular Weight	174.20 g/mol	[1]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>4</sub>	[1]
XLogP3	0.2	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Exact Mass	174.090546336 Da	[1]
Monoisotopic Mass	174.090546336 Da	[1]
Topological Polar Surface Area	56.7 Å <sup>2</sup>	[1]
Heavy Atom Count	13	[1]

## Spectroscopic Data

Detailed experimental spectroscopic data for the characterization of **3-(1H-1,2,4-triazol-1-ylmethyl)aniline** is essential for its unambiguous identification and quality control. While specific experimental spectra for this exact compound are not readily available in the public domain, typical spectral characteristics for related 1,2,4-triazole and aniline derivatives can be inferred.

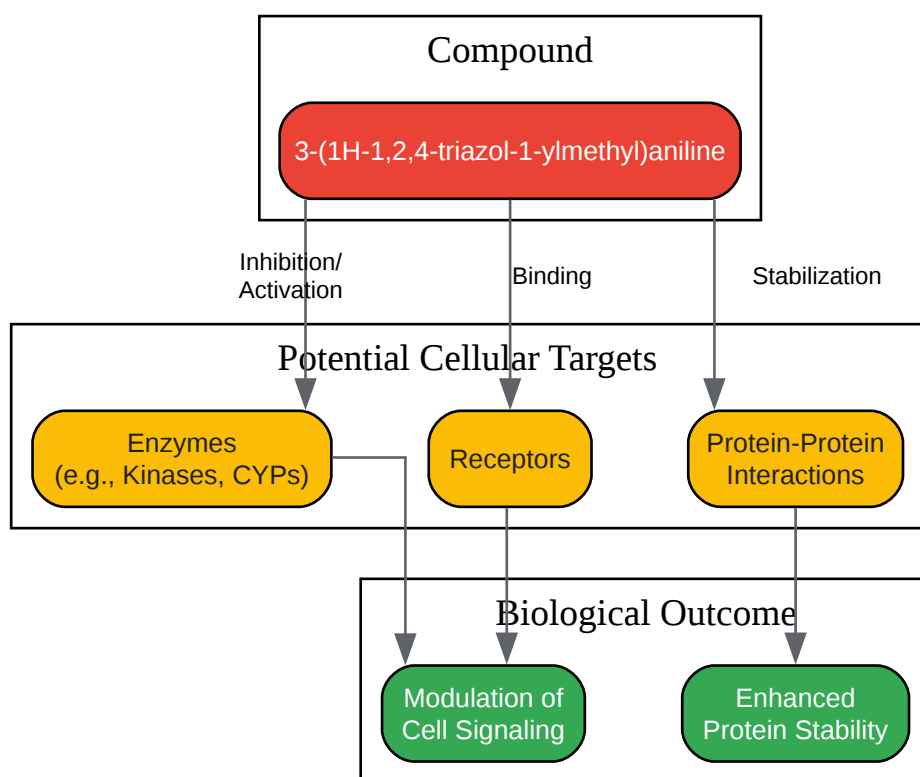
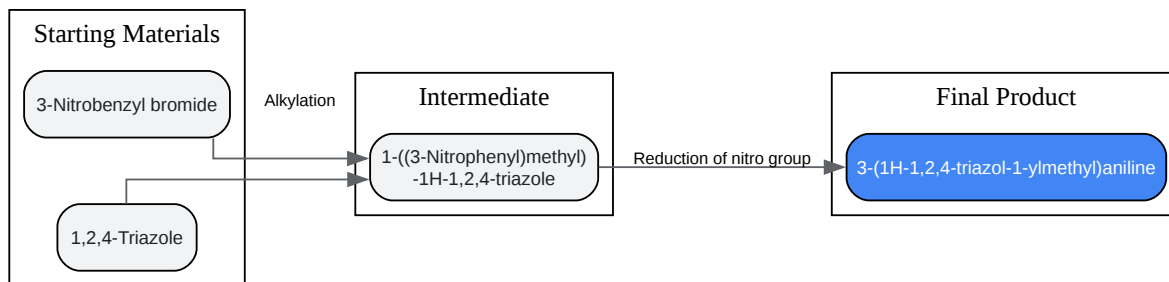
- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the triazole ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display characteristic peaks for the carbon atoms in the aniline and triazole rings, as well as the methylene carbon. A predicted <sup>13</sup>C NMR spectrum is available on public databases such as PubChem.[1]
- FT-IR: The infrared spectrum of similar triazole compounds shows characteristic absorption peaks for C-H aromatic vibrations (around 3000-3100 cm<sup>-1</sup>) and N-H stretching of the amino group (around 3200-3400 cm<sup>-1</sup>).[2]

- Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

## Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **3-(1H-1,2,4-triazol-1-ylmethyl)aniline** is not explicitly documented in the available literature, a general synthetic approach can be proposed based on established methods for analogous compounds. A plausible synthetic route is outlined below.

### Proposed Synthetic Pathway



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## References

- 1. 3-[(1H-1,2,4-triazol-1-yl)methyl]aniline | C<sub>9</sub>H<sub>10</sub>N<sub>4</sub> | CID 6482004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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